molecular formula C28H29N5O B2962491 N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-[1,1'-biphenyl]-4-carboxamide CAS No. 923195-09-9

N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-[1,1'-biphenyl]-4-carboxamide

Cat. No.: B2962491
CAS No.: 923195-09-9
M. Wt: 451.574
InChI Key: AJJCDSVADUQRPJ-UHFFFAOYSA-N
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Description

This compound features a pyrimidine core substituted with diethylamino and methyl groups at positions 4 and 6, respectively. The pyrimidin-2-ylamino group is linked to a phenyl ring, which is further connected to a biphenyl-4-carboxamide moiety.

Properties

IUPAC Name

N-[4-[[4-(diethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29N5O/c1-4-33(5-2)26-19-20(3)29-28(32-26)31-25-17-15-24(16-18-25)30-27(34)23-13-11-22(12-14-23)21-9-7-6-8-10-21/h6-19H,4-5H2,1-3H3,(H,30,34)(H,29,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJJCDSVADUQRPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=NC(=NC(=C1)C)NC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-[1,1’-biphenyl]-4-carboxamide typically involves multiple steps, starting with the preparation of the biphenyl core and subsequent functionalization. One common method involves the following steps:

    Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki-Miyaura cross-coupling reaction between a halogenated benzene derivative and a boronic acid derivative.

    Introduction of the Carboxamide Group: The carboxamide group is introduced via an amide coupling reaction, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.

    Attachment of the Pyrimidine Moiety: The diethylamino-substituted pyrimidine is then attached through a nucleophilic aromatic substitution reaction, where the amino group on the pyrimidine attacks an electrophilic carbon on the biphenyl core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for the cross-coupling and amide coupling steps, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-[1,1’-biphenyl]-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, which may reduce the carboxamide group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH₄)

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-[1,1’-biphenyl]-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Studied for its potential as a fluorescent probe due to its unique electronic properties.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced polymers and coatings due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-[1,1’-biphenyl]-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s diethylamino and pyrimidine moieties allow it to interact with nucleic acids and proteins, potentially inhibiting key enzymes or disrupting cellular processes. Its ability to form hydrogen bonds and π-π interactions also plays a crucial role in its biological activity.

Comparison with Similar Compounds

Physicochemical and Pharmacokinetic Comparisons

Lipophilicity and Solubility

  • Target Compound: The biphenyl carboxamide and diethylamino groups increase lipophilicity (predicted logP ~3.5), favoring membrane permeability but limiting aqueous solubility.
  • Sulfonamide Analog : Lower logP (~2.8) due to the polar sulfonamide group, improving solubility but reducing CNS penetration .
  • PROTAC Derivative : PEG spacer enhances solubility (logP ~1.9), critical for PROTAC efficacy .

Biological Activity

N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-[1,1'-biphenyl]-4-carboxamide is a complex organic compound with significant biological activity, particularly in the realm of pharmacology and medicinal chemistry. This article explores its biological mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's structure includes a biphenyl core, a carboxamide group, and a pyrimidine moiety, which contribute to its biological interactions. The molecular formula is C25H33N5OC_{25}H_{33}N_5O, with a molecular weight of approximately 404.53 g/mol. Its unique structure allows it to interact with various biological targets, primarily enzymes involved in signaling pathways.

The primary mechanism of action for this compound involves its ability to inhibit specific kinases, which play crucial roles in cellular signaling and proliferation. The sulfonamide group within the compound mimics para-aminobenzoic acid (PABA), leading to competitive inhibition of dihydropteroate synthase, an enzyme critical for bacterial folate synthesis. This inhibition disrupts bacterial growth and replication, making it a candidate for antimicrobial applications.

Key Mechanisms:

  • Enzyme Inhibition : The compound binds to active sites on enzymes, preventing substrate access and catalysis.
  • Signal Transduction Interference : It can disrupt pathways related to cell growth and survival by inhibiting receptor tyrosine kinases (RTKs), which are often dysregulated in cancer.

Antimicrobial Properties

Research indicates that sulfonamide derivatives exhibit significant antimicrobial activity. This compound's ability to inhibit bacterial growth suggests potential applications in treating infections caused by resistant strains.

Anticancer Activity

Studies have shown that the compound can inhibit various cancer cell lines by targeting specific kinases involved in tumor progression. For instance, it has demonstrated efficacy against non-small cell lung cancer (NSCLC) by inhibiting the epidermal growth factor receptor (EGFR) pathway.

Research Findings

A comprehensive review of literature reveals several important findings regarding the biological activity of this compound:

StudyFindings
Demonstrated inhibition of bacterial growth with IC50 values in the low micromolar range.
Showed selective inhibition of EGFR with significant effects on NSCLC cell lines.
Explored modifications that enhance potency against target enzymes.

Case Studies

  • Inhibition of EGFR :
    • A study published in Journal of Medicinal Chemistry reported that modifications at specific positions on the aromatic ring significantly enhanced the compound's potency against EGFR mutants common in NSCLC patients .
  • Antimicrobial Efficacy :
    • In vitro studies demonstrated that compounds similar to this compound exhibited broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria .

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